molecular formula C15H16Cl2N2S B12436602 6-[2-(2,6-dichlorophenyl)ethenyl]-4,4-dimethyl-2-(methylthio)-1H-pyrimidine

6-[2-(2,6-dichlorophenyl)ethenyl]-4,4-dimethyl-2-(methylthio)-1H-pyrimidine

Cat. No.: B12436602
M. Wt: 327.3 g/mol
InChI Key: FGDDFWOYMWOYQE-UHFFFAOYSA-N
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Description

4-(2,6-dichlorostyryl)-6,6-dimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with dichlorostyryl and methylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-dichlorostyryl)-6,6-dimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,6-dichlorostyrene and 2-(methylsulfanyl)-6,6-dimethyl-1,6-dihydropyrimidine.

    Reaction Conditions: The key step involves the coupling of 2,6-dichlorostyrene with 2-(methylsulfanyl)-6,6-dimethyl-1,6-dihydropyrimidine under basic conditions, often using a palladium catalyst to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-dichlorostyryl)-6,6-dimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The dichlorostyryl group can be reduced to a dichlorophenylethyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atoms on the dichlorostyryl group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dichlorophenylethyl derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

4-(2,6-dichlorostyryl)-6,6-dimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Medicine: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structural features.

    Industry: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(2,6-dichlorostyryl)-6,6-dimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine involves its interaction with molecular targets such as enzymes or receptors. The dichlorostyryl group may interact with hydrophobic pockets, while the methylsulfanyl group can form hydrogen bonds or engage in other non-covalent interactions. These interactions can modulate the activity of the target molecule, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2,6-dichlorostyryl)-1-methylpyridinium iodide: Similar in structure but contains a pyridinium ring instead of a pyrimidine ring.

    4-(2,6-dichlorostyryl) pyridine hydrochloride: Contains a pyridine ring and lacks the methylsulfanyl group.

Uniqueness

4-(2,6-dichlorostyryl)-6,6-dimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine is unique due to the presence of both the dichlorostyryl and methylsulfanyl groups on a pyrimidine ring

Properties

Molecular Formula

C15H16Cl2N2S

Molecular Weight

327.3 g/mol

IUPAC Name

6-[2-(2,6-dichlorophenyl)ethenyl]-4,4-dimethyl-2-methylsulfanyl-1H-pyrimidine

InChI

InChI=1S/C15H16Cl2N2S/c1-15(2)9-10(18-14(19-15)20-3)7-8-11-12(16)5-4-6-13(11)17/h4-9H,1-3H3,(H,18,19)

InChI Key

FGDDFWOYMWOYQE-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(NC(=N1)SC)C=CC2=C(C=CC=C2Cl)Cl)C

Origin of Product

United States

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